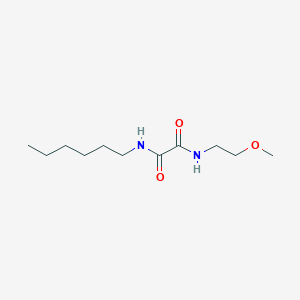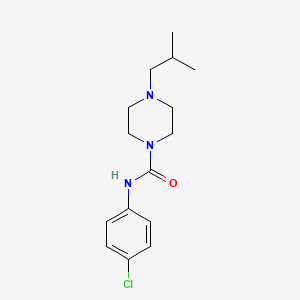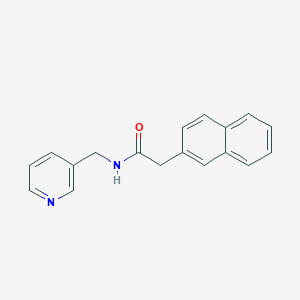
N-hexyl-N'-(2-methoxyethyl)ethanediamide
Übersicht
Beschreibung
N-hexyl-N'-(2-methoxyethyl)ethanediamide, commonly known as HXME, is a chemical compound that belongs to the family of amides. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. HXME has gained significant attention in the scientific community because of its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of HXME is not fully understood. However, it is believed that HXME interacts with lipid membranes and alters their properties. This interaction leads to changes in the permeability and fluidity of the membranes, which can affect the function of membrane-bound proteins. HXME has also been shown to interact with proteins and enzymes, which can affect their activity.
Biochemical and Physiological Effects
HXME has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the toxicity of certain drugs and chemicals by increasing their solubility in water. HXME has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. In addition, HXME has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
HXME has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. HXME is also stable and can be stored for long periods without degradation. However, there are also some limitations to the use of HXME in lab experiments. It is a synthetic compound and may not accurately reflect the properties of naturally occurring compounds. In addition, the exact mechanism of action of HXME is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on HXME. One area of research could be to investigate the potential use of HXME as a drug delivery agent. Another area of research could be to investigate the potential use of HXME as a corrosion inhibitor in other industries. Further studies could also be conducted to better understand the mechanism of action of HXME and its effects on cells and tissues.
Conclusion
In conclusion, HXME is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has been used in various scientific research studies for its potential applications in biochemistry, pharmacology, and neuroscience. HXME has several advantages for use in lab experiments, including its ease of synthesis and stability. However, there are also some limitations to its use, including its synthetic nature and the limited understanding of its mechanism of action. Further research is needed to fully understand the potential applications of HXME in various fields.
Wissenschaftliche Forschungsanwendungen
HXME has been used in various scientific research studies due to its unique properties. It has been used as a surfactant in the preparation of lipid nanoparticles for the delivery of drugs and other therapeutic agents. HXME has also been used as a stabilizer in the preparation of gold nanoparticles for use in biomedical applications. In addition, HXME has been used as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
IUPAC Name |
N-hexyl-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-3-4-5-6-7-12-10(14)11(15)13-8-9-16-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJFAXBGUSYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4757898.png)
![2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4757900.png)
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4757905.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4757911.png)
![ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)

![7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-isopropylacetamide](/img/structure/B4757938.png)
![1-(4-chlorobenzyl)-5-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4757956.png)
